- Unexpected Catalyzed C:C Bond Cleavage by Molecular Oxygen Promoted by a Thiyl Radical, Journal of Organic Chemistry, 2001, 66(13), 4504-4510
Cas no 100-52-7 (Benzaldehyde)
Benzaldehyd ist eine farblose bis gelbliche Flüssigkeit mit charakteristischem Geruch nach Bittermandeln. Als aromatischer Aldehyd zeichnet es sich durch seine reaktive Carbonylgruppe aus, die es zu einem vielseitigen Zwischenprodukt in der chemischen Synthese macht. Ein wesentlicher Vorteil ist seine Rolle als Ausgangsmaterial für die Herstellung von Duftstoffen, Aromastoffen (z.B. für die Lebensmittelindustrie), Pharmazeutika und Feinchemikalien. Aufgrund seiner Fähigkeit, leicht Kondensations-, Oxidations- oder Reduktionsreaktionen einzugehen, ist es ein wertvoller Baustein in organischen Syntheseprozessen. Seine Reinheit und definierte chemische Eigenschaften gewährleisten reproduzierbare Ergebnisse in Forschung und industrieller Produktion.
Benzaldehyde structure
Product Name:Benzaldehyde
CAS-Nr.:100-52-7
MF:C7H6O
MW:106.121942043304
MDL:MFCD00003299
CID:35094
PubChem ID:24866203
Update Time:2025-09-23
Benzaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzaldehyde
- ARTIFICIAL ESSENTIAL OIL OF ALMOND
- BALD
- BENZENECARBONAL
- BENZOIC ALDEHYDE
- BENZYL ALDEHYDE
- BITTER ALMOND OIL
- FEMA 2127
- OIL OF BITTER ALMOND
- phenylmethanal
- Almond artificial essential oil
- Artifical essential oil of almond
- Artificial Almond Oil
- Artificial bitter almond oil
- Benzaldehyde FFC
- Benzaldehyde Solution
- BENZALDEHYDE(AS)
- Benaldehyde
- Benzaldehyd
- Benzaldehyde (List CheMical)
- Benzaldehyde,redistilled,AcroSeal
- Benzoylhydride
- Benzyaldehyde
- NA 1989
- NCI-C56133
- Benzenecarboxaldehyde
- Benzenemethylal
- Benzene carbaldehyde
- Benzene carboxaldehyde
- benzanoaldehyde
- Benzylaldehyde
- Benzoyl hydride
- Caswell No. 076
- Synthetic oil of bitter almond
- Benzaldehyde (natural)
- Benzadehyde
- FEMA No. 2127
- Phenylformaldehyde
- Artificial bi
- Benzoic acid aldehyde
- NSC 7917
- SCHEMBL573
- Ald3-H_000012
- DTXCID90134
- Benzaldehyde, for synthesis, 95.0%
- BENZALKONIUM CHLORIDE IMPURITY B [EP IMPURITY]
- Benzaldehyde, purum, >=98.0% (GC)
- GLYCOPYRRONIUM BROMIDE IMPURITY F [EP IMPURITY]
- Benzaldehyde, SAJ special grade, >=98.0%
- TRIBENOSIDE IMPURITY C (EP IMPURITY)
- EPA Pesticide Chemical Code 008601
- benzaldeyde
- AI3-09931
- WLN: VHR
- EINECS 202-860-4
- Aromatic aldehyde
- BDBM60953
- HSDB 388
- BENZOYLL PEROXIDE HYDROUS IMPURITY A (EP IMPURITY)
- InChI=1/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6
- Benzaldehyde, purified by redistillation, >=99.5%
- GLYCOPYRRONIUM BROMIDE IMPURITY F (EP IMPURITY)
- benzaldehvde
- Benzaldehyde, natural, >=98%, FCC, FG
- BIDD:ER0249
- BENZYL ALCOHOL IMPURITY A (EP IMPURITY)
- TRIBENOSIDE IMPURITY C [EP IMPURITY]
- UNII-TA269SD04T
- Benzaldehyde [NF]
- EC 202-860-4
- 55279-75-9
- BENZALDEHYDE [USP IMPURITY]
- FENTANYL IMPURITY E (EP IMPURITY)
- Benzaldehyde, European Pharmacopoeia (EP) Reference Standard
- HYDROUS BENZOYL PEROXIDE IMPURITY A [EP IMPURITY]
- PhCHO
- BENZALDEHYDE [HSDB]
- Q372524
- BENZALDEHYDE [MI]
- NSC-7917
- BENZALDEHYDE [II]
- BENZALDEHYDE (II)
- Benzaldehyde, puriss. p.a., >=99.0% (GC)
- phenyl-methanone
- Benzaldehyde, United States Pharmacopeia (USP) Reference Standard
- NCGC00091819-01
- FENTANYL CITRATE IMPURITY E [EP IMPURITY]
- MFCD00003299
- Flavor and Extract Manufacturers' Association No. 2127
- NSC7917
- FENTANYL IMPURITY E [EP IMPURITY]
- BENZOYLL PEROXIDE HYDROUS IMPURITY A [EP IMPURITY]
- benzaldehye
- Ald3.1-H_000160
- DB-023673
- SR-01000944375
- BENZALDEHYDE [FHFI]
- Benzaldehyde, AR, >=99%
- Benzene methylal
- AMFETAMINE SULFATE IMPURITY D (EP IMPURITY)
- Benzaldehyde 2000 microg/mL in Dichloromethane
- A800226
- Tox21_113244
- Benzaldehyde,(S)
- AMFETAMINE SULFATE IMPURITY D [EP IMPURITY]
- NCGC00091819-02
- Benzaldehyde-carbonyl-13C
- Benzoylwasserstoff
- D02314
- F1294-0144
- 100-52-7
- Benzene carcaboxaldehyde
- benzenecarbaldehyde
- TA269SD04T
- BENZALDEHYDE [VANDF]
- PS-11959
- Ald3.1-H_000479
- Benzaldehyde, Pharmaceutical Secondary Standard; Certified Reference Material
- CHEMBL15972
- NCGC00091819-03
- CCG-266041
- ghl.PD_Mitscher_leg0.170
- Benzaldhyde
- Benzaldehyde, analytical standard
- SR-01000944375-1
- BDBM50139371
- benzaidehyde
- STL194067
- UN1990
- 8013-76-1
- B2379
- Benzaldehyde (NF)
- s5574
- CCRIS 2376
- CHEBI:17169
- DTXSID8039241
- BENZALDEHYDE (MART.)
- AKOS000119172
- Benzaldehyde [UN1990] [Class 9]
- C00261
- Benzaldehyde, ReagentPlus(R), >=99%
- HYDROUS BENZOYL PEROXIDE IMPURITY A (EP IMPURITY)
- Tox21_200634
- BENZALKONIUM CHLORIDE IMPURITY B (EP IMPURITY)
- Benzaldehyde-formyl-d
- Benzaldehyde 1000 microg/mL in Dichloromethane
- Benzaldehyde, methyl-
- BENZALDEHYDE [MART.]
- BENZALDEHYDE (USP IMPURITY)
- C7H6O
- NCGC00258188-01
- Benzaldehyde-alpha-d1
- FENTANYL CITRATE IMPURITY E (EP IMPURITY)
- Tox21_113069
- NS00008510
- (phenyl)methanone
- BENZALDEHYDE [FCC]
- Phenylmethanal benzenecarboxaldehyde
- Benzaldehyde, >=98%, FG, FCC
- BENZYL ALCOHOL IMPURITY A [EP IMPURITY]
- Benzaldehyde, Vetec(TM) reagent grade, 98%
- 2vj1
- BENZALDEHYDE [USP-RS]
- Ald3.1-H_000798
- CAS-100-52-7
- C00193
- Benzaldehyde, LR, >=99%
-
- MDL: MFCD00003299
- Inchi: 1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H
- InChI-Schlüssel: HUMNYLRZRPPJDN-UHFFFAOYSA-N
- Lächelt: O=CC1C=CC=CC=1
- BRN: 471223
Berechnete Eigenschaften
- Genaue Masse: 106.04200
- Monoisotopenmasse: 106.041865
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 1
- Komplexität: 72.5
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 1.5
- Topologische Polaroberfläche: 17.1
- Molekulargewicht: 106.12
Experimentelle Eigenschaften
- Farbe/Form: Das reine Produkt ist farblose Flüssigkeit, und das Industrieprodukt ist farblose bis hellgelbe Flüssigkeit mit Bittermandelgeruch.
- Dichte: 1.044 g/cm3 at 20 °C(lit.)
- Schmelzpunkt: −26 °C (lit.)
- Siedepunkt: 178-179 °C(lit.)
- Flammpunkt: Fahrenheit: 147.2° f
Celsius: 64° c - Brechungsindex: n20/D 1.545(lit.)
- PH: 5.9 (1g/l, H2O)
- Löslichkeit: H2O: soluble100mg/mL
- Wasserteilungskoeffizient: <0.01 g/100 mL at 19.5 ºC
- Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids, reducing agents, steam. Air, light and moisture-sensitive.
- PSA: 17.07000
- LogP: 1.49910
- Geruch: Characteristic odor or volatile oil of almond
- Brechungsindex: Index of refraction: 1.5456 at 20 °C/D
- Merck: 1058
- Dampfdruck: 4 mmHg ( 45 °C)
- Sensibilität: Air Sensitive
- FEMA: 2127
- pka: 14.90(at 25℃)
- Gefrierpunkt: -56℃
- Löslichkeit: Es ist leicht löslich in Wasser, mit einemL?slichkeit of 0.3% in water at 20 ℃, and can be miscible with ethanol, ether, benzene, chloroform, etc.
Benzaldehyde Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P201-P202-P210-P260-P264-P270-P271-P272-P273-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P308+P311-P370+P378-P403+P233-P405-P501
- Transportnummer gefährlicher Stoffe:UN 1990 9/PG 3
- WGK Deutschland:2
- Code der Gefahrenkategorie: 22
- Sicherheitshinweise: S24
- FLUKA MARKE F CODES:8
- RTECS:CU4375000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:9
- PackingGroup:III
- TSCA:Yes
- Toxizität:LD50 in rats, guinea pigs (mg/kg): 1300, 1000 orally (Jenner)
- Explosionsgrenze:1.4-8.5%(V)
- Lagerzustand:In dicht verschlossenen Behältern aufbewahren. An einem kühlen, trockenen und gut belüfteten Ort vor inkompatiblen Substanzen aufbewahren.
- Sicherheitsbegriff:9
- Verpackungsgruppe:III
- Risikophrasen:R22
- Verpackungsgruppe:III
- Gefährdungsgrad:9
Benzaldehyde Zolldaten
- HS-CODE:2912210000
- Zolldaten:
China Zollkodex:
2912210000Übersicht:
2912210000 Benzaldehyd.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.Mindesttarif:5,5%.Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenVerwendung zu, Aussehen von Tetraformaldehyd
Zusammenfassung:
2912210000 Benzaldehyd. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.Niedrigster Tarif:5.5%.Allgemeiner Tarif:30.0%
Benzaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | B119740-1g |
Benzaldehyde |
100-52-7 | 1g |
$ 81.00 | 2023-04-19 | ||
| TRC | B119740-25g |
Benzaldehyde |
100-52-7 | 25g |
$ 91.00 | 2023-04-19 | ||
| TRC | B119740-100g |
Benzaldehyde |
100-52-7 | 100g |
$ 119.00 | 2023-04-19 | ||
| TRC | B119740-250g |
Benzaldehyde |
100-52-7 | 250g |
$ 249.00 | 2023-04-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 12010-250ML-F |
Benzaldehyde |
100-52-7 | ≥99.0% | 250ML |
¥576.82 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 12010-1L-F |
Benzaldehyde |
100-52-7 | ≥99.0% | 1L |
¥1297.85 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B1334-2ML |
Benzaldehyde |
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¥188.7 | 2023-10-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B1334-250ML |
Benzaldehyde |
100-52-7 | 99% | 250ml |
¥341.28 | 2023-10-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B1334-100G |
Benzaldehyde |
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¥531.85 | 2023-10-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B1334-1L |
Benzaldehyde |
100-52-7 | 99% | 1l |
¥523.3 | 2023-10-18 |
Benzaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: 4-Chlorobenzenethiol , Phosphoric acid , Oxygen Catalysts: Vanadium trichloride , N-[(2-Hydroxyphenyl)methylene]-L-serine methyl ester Solvents: Acetone
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ; 3 h, 280 °C
Referenz
- Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: 3-Methoxy-2,2-bis(methoxymethyl)-1-propanol
Referenz
Microreactor-controlled product selectivity in photosensitized oxidation of alkenes. Electron transfer versus energy transfer pathways
,
Journal of Photoscience,
2003,
10(1),
175-180
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: Dichloromethane ; rt; 1 h, rt
Referenz
Oxidation of benzylic alcohols and ethers to carbonyl derivatives by nitric acid in dichloromethane
,
European Journal of Organic Chemistry,
2003,
(3),
526-536
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: tert-Butyl peroxide , (SP-5-14)-Chloro[1,2,3,7,8,12,13,17,18,19-decadehydro-5,10,15-tris(2,6-difluorop… Solvents: Acetonitrile ; 20 h, rt
Referenz
Catalytic hydrocarbon oxidation by iron complex of 5,10,15-tris(difluorophenyl)corrole via activation of hydroperoxides
,
Catalysis Communications,
2013,
32,
23-27
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: Acetonitrile , Water ; 8 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referenz
Photosensitized oxidation of alkenes with dendrimers as microreactors: controllable selectivity between energy and electron transfer pathway
,
New Journal of Chemistry,
2010,
34(4),
718-722
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Hexakis[μ-(diphenylphosphinato-κO:κO′)]tetra-μ3-oxotetramanganese Solvents: Dichloromethane ; 2 h, rt
Referenz
Oxidative catalysis by Mn4O46+ cubane complexes
,
Journal of Molecular Catalysis A: Chemical,
2002,
187(1),
3-15
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium perchlorate Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ; 10 min, rt
1.2 8.3 h, rt
1.2 8.3 h, rt
Referenz
Electrochemical alcohols oxidation mediated by N-hydroxyphthalimide on nickel foam surface
,
Scientific Reports,
2020,
10(1),
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Oxygen-18 Catalysts: Carbon nitride (C3N4) Solvents: Hexadecyltrimethylammonium bromide , Water ; 5 h, rt
Referenz
Heterogeneous carbon nitride photocatalyst for C-C bond oxidative cleavage of vicinal diols in aerobic micellar medium
,
Green Chemistry,
2020,
22(15),
5042-5049
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Referenz
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
,
International Journal of Biological Macromolecules,
2021,
193,
319-327
Herstellungsverfahren 12
Herstellungsverfahren 13
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Manganese oxide (silicalite/silica-supported) Solvents: p-Xylene ; 220 °C
Referenz
Controllable cyanation of carbon-hydrogen bonds by zeolite crystals over manganese oxide catalyst
,
Nature Communications,
2017,
8,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: 9,10-Dicyanoanthracene Catalysts: Sodium laurate , Octyltrimethylammonium bromide Solvents: Water
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Referenz
Controllable Selectivity of Photosensitized Oxidation of Olefins Included in Vesicles
,
Tetrahedron,
2000,
56(38),
7437-7442
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Poly(vinylpyrrolidone) , Gold alloy, base, Au 50,Pd 50
Referenz
Compositional Effect in AuPd Bimetallic Nanoparticles Towards Product Selectivity during Aerobic Oxidation of α-Hydroxy Esters and Phosphonates
,
ChemistrySelect,
2016,
1(16),
5265-5269
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide , Potassium carbonate Catalysts: Gold(1+), (tetra-μ-chlorodi-μ3-chlorodichlorododecasilver)decakis(triphenylphosp… Solvents: Toluene ; 24 h, 80 °C
Referenz
Size-confined growth of atom-precise nanoclusters in metal-organic frameworks and their catalytic applications
,
Nanoscale,
2016,
8(3),
1407-1412
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Pyridinium, 1-hexadecyl-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κ… Solvents: Chloroform , Water ; 30 °C; 80 min, 30 °C
Referenz
Conversion of oximes to carbonyl compounds by triscetylpyridinium tetrakis(oxodiperoxotungsto) phosphate (PCWP)-mediated oxidation with hydrogen peroxide
,
Molecules,
2008,
13(6),
1230-1237
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Polyethylene glycol
Referenz
Polyethylene glycol as a nonionic liquid solvent for polyoxometalate catalyzed aerobic oxidation
,
Chemical Communications (Cambridge,
2002,
(8),
876-877
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Iodosylbenzene Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… Solvents: Benzene
Referenz
Novel reactivities of iodosylbenzene in the catalytic oxygenation of olefins
,
Journal of Molecular Catalysis A: Chemical,
1999,
142(3),
367-372
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Ruthenium , Carbon Solvents: Acetonitrile , Ethyl acetate , Water ; 30 min, 25 °C
Referenz
Ru@C as a safety-release RuO3@C catalyst precursor for selective oxidative cleavage of alkenes to aldehydes or ketones and alkynes to 1, 2-diketones
,
Applied Organometallic Chemistry,
2022,
36(10),
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium (nanoporous silica-supported) , Silica Solvents: Acetonitrile , Ethyl acetate ; > 1 min, 25 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
SBA15-supported nano-ruthenium catalyst for the oxidative cleavage of alkenes to aldehydes under flow conditions
,
Tetrahedron Letters,
2021,
86,
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile
Referenz
Formation of 1,2,4-triazoles by cation radical-induced oxidative addition of arylhydrazones of benzaldehyde and butyraldehyde to nitriles
,
Journal of Organic Chemistry,
1988,
53(18),
4349-53
Benzaldehyde Raw materials
- Dimethyl Sulfide
- (1R,2R)-1,2-diphenylethane-1,2-diol
- methyl-3-phenylprop-2-enoate
- diethyl [hydroxy(phenyl)methyl]phosphonate
- Lignin
Benzaldehyde Preparation Products
- 3-Methylcatechol (488-17-5)
- Coumaran (496-16-2)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- 4-Methylbenzyl alcohol (589-18-4)
- 2,4,5-trimethylphenol (496-78-6)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 4-Isopropylbenzaldehyde (122-03-2)
- Benzoic acid (65-85-0)
- 4-Ethylbenzyl alcohol (768-59-2)
- 2,4,6-trimethyl-1,3,5-triazine (823-94-9)
- Syringaldehyde (134-96-3)
- 3-Phenyl-1-propanol (122-97-4)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
Benzaldehyde Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:100-52-7)Benzaldehyde
Bestellnummer:sfd15249
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:37
Preis ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:100-52-7)Benzaldehyde
Bestellnummer:LE2195;LE3412273;LE10125
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 11:41
Preis ($):discuss personally
Email:18501500038@163.com
Benzaldehyde Verwandte Literatur
-
Jacob Anibal,Arnav Malkani,Bingjun Xu Catal. Sci. Technol. 2020 10 3181
-
Chao Meng,Bo Weng New J. Chem. 2022 46 13345
-
Chao Meng,Bo Weng New J. Chem. 2022 46 13345
-
Suprama Datta,Uday S. Annapure,David J. Timson RSC Adv. 2016 6 99774
-
Kamlesh N. Tayade,Manish Mishra Catal. Sci. Technol. 2013 3 1288
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:100-52-7)Benzaldehyde
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:100-52-7)Benzaldehyde
Reinheit:99%/99%/99%
Menge:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Preis ($):Untersuchung/Untersuchung/Untersuchung